

Application Note: Spectroscopic Characterization of 4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B1268340

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed spectroscopic characterization of **4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline the nuclear magnetic resonance (NMR) analysis and provide standardized protocols for data acquisition.

Introduction

4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde ($C_{15}H_{13}NO_5$) is a solid, yellow crystalline compound with a strong aromatic odor.^[1] It is soluble in organic solvents such as alcohols, ethers, and chloroform.^[1] Its molecular structure, featuring nitro, benzyl, and aldehyde functional groups, makes it a versatile reagent in organic synthesis, particularly for the development of dyes, fluorescent markers, and pharmaceutical intermediates.^[1] Accurate spectroscopic characterization is crucial for verifying its identity and purity. This note details the analysis using 1H and ^{13}C NMR spectroscopy.

Spectroscopic Data

The following tables summarize the expected 1H and ^{13}C NMR chemical shifts for **4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde**. These values are predicted based on the

analysis of structurally related compounds and established NMR principles. The numbering of the atoms for spectral assignment is shown in Figure 1.

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1. Chemical structure of **4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde** with atom numbering for NMR assignment.

¹H NMR (400 MHz, CDCl₃) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.45	s	1H	H-7 (CHO)
7.60	s	1H	H-6
7.45 - 7.30	m	5H	H-2', H-3', H-4'
7.10	s	1H	H-3
5.25	s	2H	H-8 (CH ₂)
4.00	s	3H	H-9 (OCH ₃)

Table 1. Predicted ¹H NMR data for **4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde**.

¹³C NMR (100 MHz, CDCl₃) Data

Chemical Shift (δ) ppm	Assignment
188.0	C-7 (CHO)
155.0	C-4
150.0	C-5
140.0	C-2
135.5	C-1'
130.0	C-1
129.0	C-2'
128.5	C-3'
128.0	C-4'
112.0	C-6
108.0	C-3
71.5	C-8 (CH_2)
56.5	C-9 (OCH_3)

Table 2. Predicted ^{13}C NMR data for **4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde**.

Experimental Protocols

The following protocols describe the standard procedures for acquiring high-quality ^1H and ^{13}C NMR spectra of **4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde**.

Sample Preparation

- Dissolution: Accurately weigh approximately 5-10 mg of **4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde** and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Homogenization: Gently agitate the tube to ensure a homogeneous solution.

¹H NMR Spectroscopy

- Instrument Setup:
 - Spectrometer: 400 MHz NMR spectrometer.
 - Probe: Standard 5 mm broadband probe.
 - Temperature: 298 K.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment (zg30).
 - Number of Scans: 16.
 - Relaxation Delay (d1): 1.0 s.
 - Acquisition Time: 4.0 s.
 - Spectral Width: 20 ppm (-5 to 15 ppm).
- Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum manually.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
 - Integrate all signals.

¹³C NMR Spectroscopy

- Instrument Setup:
 - Spectrometer: 100 MHz NMR spectrometer (corresponding to a 400 MHz ^1H frequency).
 - Probe: Standard 5 mm broadband probe.
 - Temperature: 298 K.
- Acquisition Parameters:
 - Pulse Program: Proton-decoupled ^{13}C experiment (zgpg30).
 - Number of Scans: 1024.
 - Relaxation Delay (d1): 2.0 s.
 - Acquisition Time: 1.0 s.
 - Spectral Width: 240 ppm (-20 to 220 ppm).
- Processing:
 - Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz).
 - Phase correct the spectrum manually.
 - Perform baseline correction.
 - Calibrate the chemical shift scale using the CDCl_3 solvent peak at 77.16 ppm.

Workflow Diagram

The following diagram illustrates the logical workflow for the characterization of **4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde** using NMR spectroscopy.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of 4-(Benzylxy)-5-methoxy-2-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268340#characterization-of-4-benzylxy-5-methoxy-2-nitrobenzaldehyde-using-1h-nmr-and-13c-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com